N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide
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Overview
Description
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide typically involves the reaction of 6-bromo-2-oxo-4-phenylquinoline with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide can be compared with other quinoline derivatives such as:
N-(4-hydroxyphenyl)propanamide: Known for its analgesic and antipyretic properties.
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide: Exhibits similar biological activities but with different pharmacokinetic properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-15(22)21-17-16(11-6-4-3-5-7-11)13-10-12(19)8-9-14(13)20-18(17)23/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPSLKYSXMDIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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